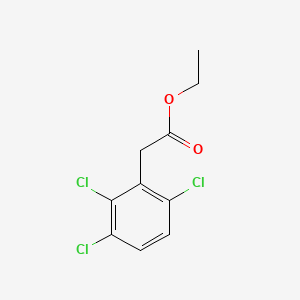
(Bromomethyl)cyclohexane-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromomethyl)cyclohexane-d11 is a deuterium-labeled analog of (Bromomethyl)cyclohexane. It is a halogenated organic compound with the molecular formula C7H2D11Br. The incorporation of deuterium atoms makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl)cyclohexane-d11 typically involves the deuteration of (Bromomethyl)cyclohexane. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity and yield of the final product are critical factors, and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
(Bromomethyl)cyclohexane-d11 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form cyclohexylmethane-d11
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide (NaOH), in an aqueous or alcoholic medium.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used
Major Products Formed
Substitution Reactions: Formation of cyclohexylmethanol-d11 or cyclohexylamine-d11.
Oxidation Reactions: Formation of cyclohexanone-d11 or cyclohexanol-d11.
Reduction Reactions: Formation of cyclohexylmethane-d11
Applications De Recherche Scientifique
(Bromomethyl)cyclohexane-d11 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:
Tracer Studies: Used as a tracer in metabolic and pharmacokinetic studies to track the movement and transformation of molecules within biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Drug Development: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts .
Mécanisme D'action
The mechanism of action of (Bromomethyl)cyclohexane-d11 is primarily related to its role as a labeled compound in research. The deuterium atoms replace hydrogen atoms, which can alter the compound’s metabolic and pharmacokinetic profiles. This isotopic substitution can affect the rate of chemical reactions and the stability of the compound, providing valuable insights into the behavior of similar non-deuterated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Bromomethyl)cyclohexane: The non-deuterated analog of (Bromomethyl)cyclohexane-d11.
Cyclohexylmethanol: A related compound where the bromine atom is replaced with a hydroxyl group.
Cyclohexylamine: A related compound where the bromine atom is replaced with an amino group
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in tracer studies and NMR spectroscopy. Additionally, deuterated compounds often exhibit different metabolic and pharmacokinetic properties, making them valuable in drug development .
Propriétés
Numéro CAS |
1219794-79-2 |
|---|---|
Formule moléculaire |
C7H13Br |
Poids moléculaire |
188.152 |
Nom IUPAC |
1-(bromomethyl)-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |
Clé InChI |
UUWSLBWDFJMSFP-BZNVDYMVSA-N |
SMILES |
C1CCC(CC1)CBr |
Synonymes |
(Bromomethyl)cyclohexane-d11; 1-(Bromomethyl)cyclohexane-d11; Bromocyclohexylmethane-d11; Cyclohexylmethyl Bromide-d11; 6-(Bromomethyl)-cyclohexane-1,1,2,2,3,3,4,4,5,5,6-d11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)
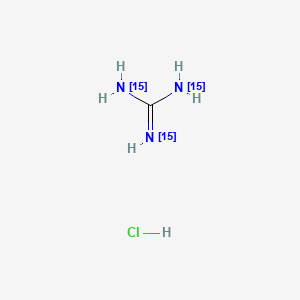
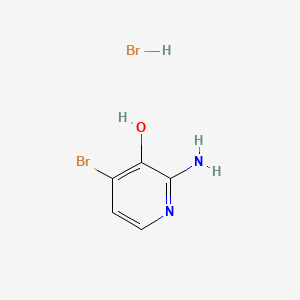
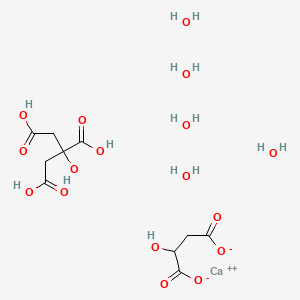
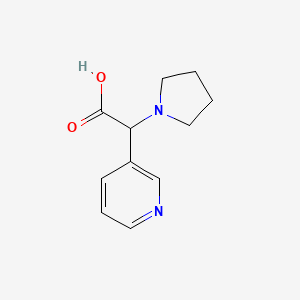
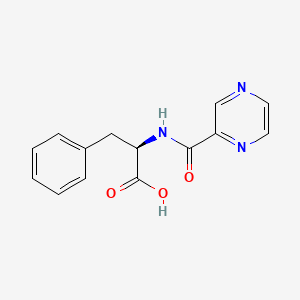

![[4-(Dimethylamino)phenyl]methanesulfonyl chloride](/img/structure/B571460.png)
